2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide
CAS No.: 1007229-11-9
Cat. No.: VC5027489
Molecular Formula: C10H9BrF3NO
Molecular Weight: 296.087
* For research use only. Not for human or veterinary use.
![2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide - 1007229-11-9](/images/structure/VC5027489.png)
Specification
CAS No. | 1007229-11-9 |
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Molecular Formula | C10H9BrF3NO |
Molecular Weight | 296.087 |
IUPAC Name | 2-bromo-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Standard InChI | InChI=1S/C10H9BrF3NO/c11-5-9(16)15-6-7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Standard InChI Key | PMBLWFQYQPOXHG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CNC(=O)CBr)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an acetamide core substituted with a bromine atom at the α-carbon and a 4-(trifluoromethyl)benzyl group attached to the nitrogen. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity. X-ray crystallography data for analogous compounds reveal planar acetamide groups and orthogonal orientations of the benzyl moiety, suggesting conformational flexibility.
Key Physicochemical Parameters
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Molecular Weight: 296.087 g/mol
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Solubility: Limited aqueous solubility due to the hydrophobic trifluoromethyl group; soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).
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Thermal Stability: Decomposition occurs above 200°C, consistent with brominated acetamides.
Synthesis and Synthetic Pathways
Conventional Synthesis Routes
The synthesis of 2-bromo-N-[4-(trifluoromethyl)benzyl]acetamide typically involves a multi-step sequence:
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Benzylation: Reaction of 4-(trifluoromethyl)benzylamine with bromoacetyl bromide in dichloromethane at 0–5°C.
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Purification: Column chromatography using hexane/ethyl acetate gradients yields the pure product.
Optimization Challenges
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Low Yields: Early protocols reported yields below 50%, attributed to competing hydrolysis of bromoacetyl bromide.
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Side Reactions: Formation of di-substituted byproducts necessitates controlled stoichiometry and low temperatures.
Advanced Methodologies
Recent advances in copper-catalyzed cross-coupling, as demonstrated for related bromodifluoroacetamides, offer potential routes for functionalizing the benzyl group. For example, aryl boronic acids can introduce aromatic substituents via Suzuki-Miyaura reactions, though this remains untested for the target compound .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The α-bromoacetamide moiety is highly reactive toward nucleophiles. In aqueous ethanol, primary amines displace bromide to form secondary acetamides, while thiols yield thioacetamide derivatives.
Example Reaction:
This reactivity underpins its utility in synthesizing pharmacologically active derivatives.
Electrophilic Aromatic Substitution
The electron-deficient trifluoromethylbenzyl ring undergoes nitration and sulfonation at the meta position, though such reactions remain underexplored for this compound.
Comparative Analysis of Halogenated Acetamides
Compound Name | CAS Number | Molecular Formula | Key Biological Activity |
---|---|---|---|
2-Bromo-N-[4-(trifluoromethyl)benzyl]acetamide | 1007229-11-9 | C₁₀H₉BrF₃NO | M4 mAChR potentiation |
2-Bromo-N-[2-(trifluoromethyl)benzyl]acetamide | 1228506-96-4 | C₁₀H₉BrF₃NO | Anticancer (in vitro) |
2-Chloro-N-[4-(trifluoromethyl)benzyl]acetamide | 1350606-89-5 | C₁₀H₉ClF₃NO | Antimicrobial |
Key Insight: The para-substituted trifluoromethyl isomer demonstrates superior receptor selectivity compared to ortho- and meta-analogues, likely due to steric and electronic effects.
Applications in Drug Discovery
Neurological Disorders
The compound’s M4 mAChR activity positions it as a candidate for treating schizophrenia and Parkinson’s disease, where modulating cholinergic signaling is therapeutic.
Preclinical Data:
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Cognitive Enhancement: In rodent models, it improved working memory at 1 mg/kg (i.p.) without inducing peripheral cholinergic side effects.
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Dopamine Regulation: Potentiates M4-mediated inhibition of striatal dopamine release, relevant to addiction pathways.
Material Science
The trifluoromethyl group’s hydrophobicity and chemical inertness make the compound a potential monomer for fluorinated polymers with high thermal stability.
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